molecular formula C12H15N3O B2773980 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline CAS No. 1006959-24-5

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

Cat. No. B2773980
CAS RN: 1006959-24-5
M. Wt: 217.272
InChI Key: PBCOMRMKZQSYTD-UHFFFAOYSA-N
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Description

“2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline” is a compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The structure of the compound “2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline” would include this pyrazole ring, along with additional functional groups attached to it.


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including multicomponent reactions, dipolar cycloadditions, and cyclocondensations .

Scientific Research Applications

  • Catalysis and Organic Synthesis 2-[(1,5-DM-1H-pyrazol-4-yl)methoxy]aniline serves as a versatile building block in organic synthesis. Researchers utilize it to create novel compounds, especially those with imidazole or aniline moieties. Its reactivity makes it valuable for designing new catalysts and functional materials.
  • Antiparasitic Activity

    • A study highlighted the potent in vitro antipromastigote activity of compound 13, which belongs to the same class as our compound. Molecular simulations revealed its favorable binding pattern in the LmPTR1 pocket, suggesting potential antileishmanial properties .

    Antitubercular Potential

    • Researchers synthesized related compounds containing a similar pyrazole ring. Among them, 2-[(1,5-DM-1H-pyrazol-4-yl)methoxy]aniline derivatives exhibited promising anti-tubercular activity against Mycobacterium tuberculosis strains. Compounds 80a, 80b, 81a, 82a, and 83a stood out in this context .

Future Directions

Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This suggests that “2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline” and similar compounds may have potential for further exploration in various fields of science.

properties

IUPAC Name

2-[(1,5-dimethylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-10(7-14-15(9)2)8-16-12-6-4-3-5-11(12)13/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOMRMKZQSYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)COC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

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